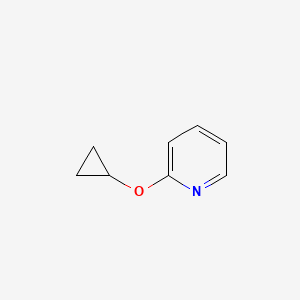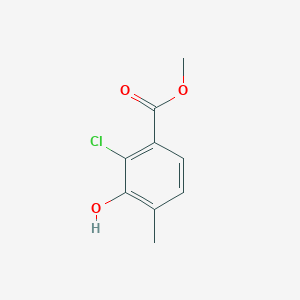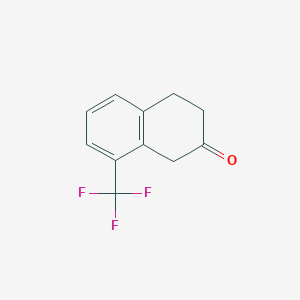
8-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Trifluoromethyl)-3,4-dihydronaphthalen-2(1H)-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a dihydronaphthalenone structure. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Trifluoromethyl)-3,4-dihydronaphthalen-2(1H)-one can be achieved through several methods. One common approach involves the trifluoromethylation of a suitable precursor. For example, the trifluoromethylation of naphthalenone derivatives can be carried out using reagents such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is typically conducted under an inert atmosphere at elevated temperatures to ensure the complete incorporation of the trifluoromethyl group.
Industrial Production Methods
In an industrial setting, the production of 8-(Trifluoromethyl)-3,4-dihydronaphthalen-2(1H)-one may involve large-scale trifluoromethylation processes. These processes often utilize continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts, such as transition metal complexes, can further improve the selectivity and rate of the reaction.
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethyl)-3,4-dihydronaphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include trifluoromethylated alcohols, carboxylic acids, and substituted naphthalenone derivatives.
Scientific Research Applications
8-(Trifluoromethyl)-3,4-dihydronaphthalen-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the development of advanced materials with enhanced chemical and thermal stability.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)-3,4-dihydronaphthalen-2(1H)-one involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s binding affinity to specific enzymes or receptors by increasing lipophilicity and metabolic stability. The trifluoromethyl group can also participate in hydrogen bonding and van der Waals interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar chemical reactivity.
Trifluoromethylated aromatics: Compounds with trifluoromethyl groups attached to aromatic rings also display comparable properties.
Uniqueness
8-(Trifluoromethyl)-3,4-dihydronaphthalen-2(1H)-one is unique due to its specific structural arrangement, which combines the properties of a dihydronaphthalenone core with the trifluoromethyl group. This combination results in distinct chemical and physical properties that are not observed in other trifluoromethylated compounds.
Properties
Molecular Formula |
C11H9F3O |
|---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
8-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)10-3-1-2-7-4-5-8(15)6-9(7)10/h1-3H,4-6H2 |
InChI Key |
UAOCHLFLSWFACC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)C(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13670313.png)
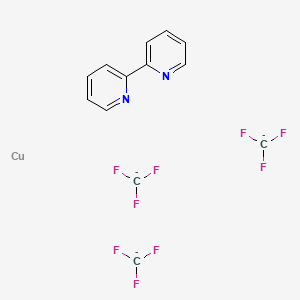
![4-[(2-Methylquinolin-4-yl)amino]phenol](/img/structure/B13670321.png)

![4-Bromo-5-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13670326.png)
![8-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13670334.png)
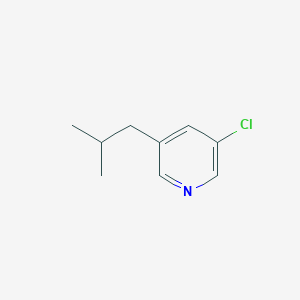
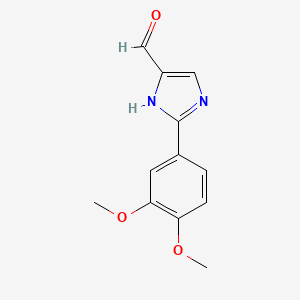
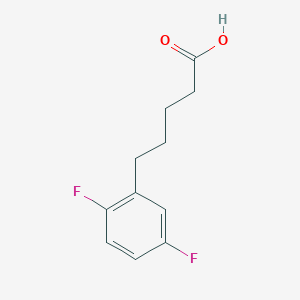
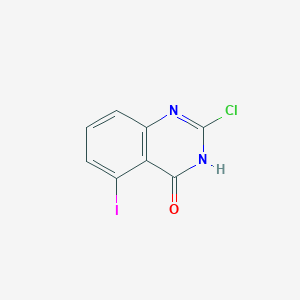
![7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13670362.png)
![5-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13670371.png)
